molecular formula C14H10N2O B8242511 6-(Quinolin-2-yl)pyridin-2(1H)-one

6-(Quinolin-2-yl)pyridin-2(1H)-one

Cat. No.: B8242511
M. Wt: 222.24 g/mol
InChI Key: RTWWWGPPLPBCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Quinolin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both quinoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinolin-2-yl)pyridin-2(1H)-one typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed dehydrogenation of aliphatic carboxylic acids through the activation of the β-methylene C-H bond . This method is chemoselective to carboxylic acids even in the presence of other enolizable functional groups and can utilize molecular oxygen as the terminal oxidant for the transformation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Quinolin-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced quinoline or pyridine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .

Biological Activity

6-(Quinolin-2-yl)pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the condensation of quinoline derivatives with pyridine precursors. Various synthetic methodologies have been employed, including:

  • Refluxing in organic solvents.
  • Use of catalysts to enhance yield and purity.

Recent studies have reported high yields through optimized reaction conditions, often using modern techniques such as microwave-assisted synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on breast cancer cell lines (SKBR3, MDA-MB-231, and MCF-7) using the MTT assay. The findings indicated that this compound induces cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-78.50Induction of apoptosis via PARP cleavage
SKBR312.51Cell cycle arrest in G2-M phase
MDA-MB-231TBDTBD

The above table summarizes the cytotoxic effects observed in various cancer cell lines, emphasizing the potential of this compound as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 μg/mLBactericidal
Escherichia coli64 μg/mLBacteriostatic

This data highlights the compound's potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing levels of cleaved PARP and caspases.
  • Cell Cycle Arrest : It disrupts cell cycle progression at the G2-M checkpoint, leading to inhibited proliferation.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • A study involving xenograft models showed significant tumor reduction when treated with this compound.
  • In vitro studies confirmed its selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Properties

IUPAC Name

6-quinolin-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWWWGPPLPBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 2
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 3
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 4
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 5
6-(Quinolin-2-yl)pyridin-2(1H)-one
Reactant of Route 6
6-(Quinolin-2-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.